Pyrithiamine Pyrophosphate
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Overview
Description
Pyrithiamine Pyrophosphate is a synthetic compound that mimics the structure and function of thiamine pyrophosphate, an essential coenzyme in various biochemical processes. This compound is primarily used in scientific research to study thiamine metabolism and its associated pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrithiamine Pyrophosphate is synthesized through the phosphorylation of pyrithiamine. The process involves the use of thiamine pyrophosphokinase, which transfers a pyrophosphate group from a nucleoside triphosphate, such as ATP, to pyrithiamine . The reaction conditions typically require a buffered aqueous solution and the presence of magnesium ions to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, including temperature, pH, and substrate concentration. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Pyrithiamine Pyrophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. These reactions are essential for its function as a coenzyme and its role in metabolic pathways .
Common Reagents and Conditions: The phosphorylation of pyrithiamine to form this compound requires thiamine pyrophosphokinase and ATP as the phosphate donor. The reaction is facilitated by magnesium ions and occurs in a buffered aqueous solution . Dephosphorylation and hydrolysis reactions typically involve phosphatases and occur under physiological conditions .
Major Products Formed: The primary product of the phosphorylation reaction is this compound. Dephosphorylation and hydrolysis reactions yield pyrithiamine and inorganic phosphate .
Scientific Research Applications
Pyrithiamine Pyrophosphate is widely used in scientific research to study thiamine metabolism and its associated pathways. It serves as a tool to investigate the role of thiamine pyrophosphate in various biochemical processes, including energy metabolism, neurotransmitter synthesis, and oxidative stress response . In addition, this compound is used to study the regulation of thiamine-dependent enzymes and the effects of thiamine deficiency on cellular function .
Mechanism of Action
Pyrithiamine Pyrophosphate exerts its effects by mimicking the structure and function of thiamine pyrophosphate. It binds to thiamine-dependent enzymes and acts as a coenzyme in various biochemical reactions. The primary molecular targets of this compound include transketolase, pyruvate dehydrogenase complex, and alpha-ketoglutarate dehydrogenase complex . These enzymes play crucial roles in energy metabolism and the oxidative stress response .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pyrithiamine Pyrophosphate include thiamine pyrophosphate, oxythiamine pyrophosphate, and benfotiamine . These compounds share structural similarities and function as coenzymes in thiamine-dependent biochemical reactions .
Uniqueness: This compound is unique in its ability to inhibit thiamine metabolism, making it a valuable tool for studying thiamine deficiency and its effects on cellular function . Unlike thiamine pyrophosphate, this compound can cross the blood-brain barrier, allowing researchers to study its effects on the central nervous system .
Properties
Molecular Formula |
C14H21N4O7P2+ |
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Molecular Weight |
419.29 g/mol |
IUPAC Name |
2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N4O7P2/c1-10-12(5-7-24-27(22,23)25-26(19,20)21)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8H,5,7,9H2,1-2H3,(H4-,15,16,17,19,20,21,22,23)/p+1 |
InChI Key |
ZHKSTKOYQKNDSJ-UHFFFAOYSA-O |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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